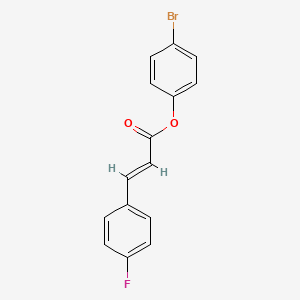

4-bromophenyl 3-(4-fluorophenyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as various acrylonitrile and acrylate derivatives, typically involves base-catalyzed condensation or Knoevenagel condensation reactions. For instance, derivatives have been synthesized through reactions involving bromo- and fluoro-anilines, indicating potential pathways for the synthesis of 4-bromophenyl 3-(4-fluorophenyl)acrylate as well (Das et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, showcasing the influence of non-covalent interactions like hydrogen bonds and π-π stacking on their structural assembly. These interactions are crucial for the stabilization of the molecular conformation and self-assembly processes (Matos et al., 2016).

Chemical Reactions and Properties

The reactivity of compounds similar to 4-bromophenyl 3-(4-fluorophenyl)acrylate involves various chemical reactions, such as Suzuki cross-coupling, which are typically utilized for creating complex molecular structures. The bromo and fluoro groups can act as directing groups in these reactions, influencing the chemical properties and reactivity of the compound (Li et al., 2011).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, can be significantly affected by the molecular arrangement and non-covalent interactions within the crystal lattice. For instance, the arrangement and interactions within similar compounds have been studied to understand their supramolecular assembly and physical characteristics (Zheng & Xiao, 2008).

Chemical Properties Analysis

The chemical properties of 4-bromophenyl 3-(4-fluorophenyl)acrylate, such as reactivity, chemical stability, and interaction with other compounds, can be deduced from the functional groups present in the molecule. The presence of the acrylate group, along with bromo and fluoro substituents, can provide unique reactivity patterns, which can be utilized in various chemical transformations (Yao et al., 2014).

科学的研究の応用

Photoluminescent Materials

Researchers have explored the use of structures related to 4-bromophenyl 3-(4-fluorophenyl)acrylate in the development of photoluminescent materials. For instance, the synthesis of conjugated polymers containing terpyridine−ruthenium complexes demonstrates the potential of such compounds in photovoltaics. These materials are characterized by their ability to transfer energy efficiently, indicating their utility in the fabrication of solar cells and other optoelectronic devices (Duprez et al., 2005). Additionally, novel α,β-diarylacrylonitrile derivatives, including compounds similar to 4-bromophenyl 3-(4-fluorophenyl)acrylate, have been synthesized, showing promising green fluorescence and good thermal stability, which are crucial for various applications in the field of organic electronics and photonics (Li et al., 2011).

Fluorescent Probes

The development of fluorescent probes for environmental and biological applications has also been a significant area of research. A study on a ratiometric fluorescent probe designed for the detection of hydrazine highlights the application of compounds with bromophenyl and fluorophenyl groups. These compounds, through intramolecular charge transfer mechanisms, offer potential for the sensitive detection of hazardous substances in water systems and biological samples, demonstrating their importance in environmental monitoring and health safety (Zhu et al., 2019).

Polymer Science

In polymer science, the reactivity of bromophenyl and fluorophenyl acrylates has been leveraged for the synthesis of various polymers. For example, the study of fluoropolymers synthesized in supercritical carbon dioxide points to the environmental benefits and technological applications of such materials, given their high-performance properties and lower environmental impact compared to traditional polymerization methods (Desimone et al., 1992). Another aspect of research focuses on the synthesis of amphiphilic hyperbranched fluoropolymers, which are investigated for their potential as novel magnetic resonance imaging (MRI) agents, highlighting the versatility and wide range of applications of bromophenyl and fluorophenyl acrylates in advanced medical imaging technologies (Du et al., 2008).

Catalysis and Organic Synthesis

Research into the vinylation of bromobiphenyls using homogeneous nickel catalysts presents another application, illustrating the role of related compounds in facilitating organic synthesis reactions. This work demonstrates the high selectivity and efficiency of certain catalytic systems in producing ethyl cinnamate derivatives, which are valuable in various chemical manufacturing processes (Kelkar et al., 1994).

将来の方向性

Given the limited information available on “4-bromophenyl 3-(4-fluorophenyl)acrylate”, future research could focus on its synthesis, characterization, and potential applications. The compound could be explored for its potential biological activities, given the known activities of related compounds .

特性

IUPAC Name |

(4-bromophenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFO2/c16-12-4-8-14(9-5-12)19-15(18)10-3-11-1-6-13(17)7-2-11/h1-10H/b10-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPNUYBCJBGUPV-XCVCLJGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)

![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5594635.png)

![ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate](/img/structure/B5594637.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594676.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5594691.png)

![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)

amino]acetamide](/img/structure/B5594711.png)

![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1-benzothien-2-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5594719.png)